molecular formula C9H8ClNO3 B2963597 3-(3-Chloroanilino)-3-oxopropanoic acid CAS No. 15386-81-9

3-(3-Chloroanilino)-3-oxopropanoic acid

Cat. No.: B2963597
CAS No.: 15386-81-9
M. Wt: 213.62
InChI Key: PKCHECGTYGHUTO-UHFFFAOYSA-N
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Description

3-(3-Chloroanilino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloroanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-6-2-1-3-7(4-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHECGTYGHUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Context and Nomenclature of 3 3 Chloroanilino 3 Oxopropanoic Acid

The compound 3-(3-Chloroanilino)-3-oxopropanoic acid is a specific derivative within the N-aryl-3-oxopropanoic acid family. Its structure is defined by a propanoic acid backbone that is substituted at the C3 position with both an oxo (ketone) group and an amino group derived from 3-chloroaniline (B41212).

The systematic IUPAC name, this compound, can be deconstructed to understand its chemical architecture:

Propanoic acid: This indicates a three-carbon aliphatic chain with a carboxylic acid (-COOH) as the principal functional group, defining the carbon numbering (C1 being the carboxyl carbon).

3-oxo: An oxo group (=O) is located on the third carbon (C3) of the propanoic acid chain. The presence of a ketone at the beta position relative to the carboxylic acid makes this a β-keto acid derivative.

3-(3-Chloroanilino): This describes a substituent on the third carbon (C3). It consists of an aniline (B41778) (phenylamine) ring that is chlorinated at its own C3 position (the meta position relative to the amino group). This group is linked to the propanoic acid chain via a nitrogen atom, forming an amide bond with the C3 carbon.

The molecule integrates a β-keto amide functionality within a carboxylic acid structure, making it a chemically reactive and versatile compound.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₈ClNO₃
Molar Mass 213.62 g/mol
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)O
InChI Key FBOZVSZGJHMTQN-UHFFFAOYSA-N
CAS Number 35505-18-5

Interactive Data Table: Users can sort and filter the data as needed.

Significance of β Keto Amide and Carboxylic Acid Architectures in Medicinal Chemistry and Organic Synthesis

The dual functionality of a β-keto amide and a carboxylic acid within a single molecular framework is of significant interest in both medicinal chemistry and organic synthesis. These architectures serve as powerful tools for constructing complex molecules and interacting with biological systems.

The β-keto amide moiety is a highly valuable synthon in organic synthesis. researchgate.netresearchgate.net Its utility stems from the reactivity of the methylene (B1212753) group positioned between two carbonyls, which can be readily deprotonated to form a nucleophilic enolate. This reactivity allows for a wide range of carbon-carbon bond-forming reactions, including alkylations and acylations. Furthermore, β-keto amides are well-established precursors for the synthesis of a diverse array of heterocyclic compounds, such as pyrimidines, pyridones, and pyrazoles, which are common motifs in pharmaceuticals. researchgate.net The synthesis of β-keto amides can be achieved through various methods, including the condensation of malonic acid mono-amides with acid chlorides or the acylation of chelated enolates. researchgate.netorganic-chemistry.org

The carboxylic acid group is one of the most common functional groups found in drug molecules. Its prevalence is due to its ability to act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in biological targets like enzymes and receptors. The acidic nature of the group means it is typically ionized at physiological pH, which can enhance water solubility and facilitate interactions with positively charged residues, such as lysine (B10760008) or arginine, through salt bridges. This functional group is a key component in many classes of drugs, including the widely known non-steroidal anti-inflammatory drugs (NSAIDs) derived from arylpropionic acids. orientjchem.org

Overview of Research Directions in Anilino Substituted Propanoic Acids

Synthetic Approaches to 3-Oxopropanoic Acid Scaffolds

The 3-oxopropanoic acid framework, also known as malonaldehydic acid or formylacetic acid, is a valuable building block in organic synthesis. Its preparation can be approached through several strategic pathways, including the synthesis of its derivatives and through classic condensation and coupling reactions.

Formylacetic acid and its synthetic equivalents are key precursors to the broader class of 3-oxopropanoic acids. One method involves the carboxylation of aldehydes in the presence of alkaline phenates and aprotic organic solvents. google.com This process yields α-formyl acids which can be subsequently purified. google.com Another approach focuses on the synthesis of α-fluorocarboxylic acids and esters by reacting ketene (B1206846) acetals, derived from the corresponding acids, with acetyl hypofluorite. nih.gov This electrophilic fluorination method is effective for branched carboxylic acid derivatives that are not amenable to direct fluorination. nih.gov The synthesis of formic acid itself, a related simple carboxylic acid, can be achieved through the decomposition of oxalic acid using glycerol (B35011) as a catalyst. youtube.com

Classic carbon-carbon bond-forming reactions are paramount in constructing the β-keto acid skeleton. The Claisen condensation, a reaction between two ester molecules, is a cornerstone method for producing β-keto esters, which are direct precursors to β-keto acids. libretexts.orgyoutube.com This reaction requires an alkoxide base that corresponds to the alcohol portion of the ester to prevent transesterification. libretexts.org Variations like the crossed Claisen condensation, involving two different esters, are most effective when one ester lacks α-hydrogens to prevent the formation of complex product mixtures. libretexts.org

Modern advancements have expanded the scope of these reactions. For instance, a Ti-crossed Claisen condensation between ketene silyl (B83357) acetals and acid chlorides can produce α-monoalkylated and α,α-dialkylated β-keto esters. organic-chemistry.org Furthermore, magnesium enolates of substituted malonic acid half oxyesters can undergo a decarboxylative Claisen condensation with various acylating agents, including carboxylic acids, to yield functionalized β-keto esters. organic-chemistry.org Other methods include the C-acylation of enol silyl ethers with acid chlorides catalyzed by pentafluorophenylammonium triflate (PFPAT) and the condensation of aldehydes with ethyl diazoacetate using molybdenum(VI) dichloride dioxide as a catalyst. organic-chemistry.org

Reaction Type Reactants Product Key Features
Claisen CondensationTwo ester moleculesβ-Keto esterRequires alkoxide base. libretexts.org
Crossed Claisen CondensationTwo different estersβ-Keto esterOne ester should lack α-hydrogens. libretexts.org
Ti-Crossed Claisen CondensationKetene silyl acetal (B89532) + Acid chlorideα-Alkylated β-keto esterAllows for mono- and di-alkylation. organic-chemistry.org
Decarboxylative Claisen CondensationMagnesium enolate of malonic acid half oxyester + Acyl donorFunctionalized β-keto esterCan use carboxylic acids as acylating agents. organic-chemistry.org
PFPAT-Catalyzed C-AcylationEnol silyl ether + Acid chlorideβ-Diketone or β-Keto esterProceeds smoothly for various substrates. organic-chemistry.org

Targeted Synthesis of N-Aryl-3-oxopropanoic Acids

The synthesis of N-aryl-3-oxopropanoic acids, such as the title compound, involves the formation of an amide bond between an aniline (B41778) derivative and a 3-oxopropanoic acid precursor.

The most direct route to 3-(3-chloroanilino)-3-oxopropanoic acid involves the reaction of 3-chloroaniline with a suitable derivative of malonic acid. A common method for forming N-arylamides is the condensation of an amine with a carboxylic acid derivative. mdpi.com For instance, the reaction between an aryl amine and chloroacetyl chloride can be facilitated by a base like DBU in a solvent such as THF at room temperature. researchgate.net

A general approach involves reacting 3-chloroaniline with malonic acid or its derivatives, such as malonyl dichloride or a malonic acid monoester. The use of coupling reagents can facilitate the direct amidation of the carboxylic acid. For example, the combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole (B134444) can mediate the amidation of amino acids by activating the carboxy group. organic-chemistry.org

The synthesis can be conceptualized as the acylation of 3-chloroaniline. 3-Chloroaniline is prepared industrially by the reduction of m-chloronitrobenzene. atamanchemicals.com The acylation can be achieved using a reactive derivative of 3-oxopropanoic acid, such as its acid chloride, 3-chloro-3-oxopropanoyl chloride.

Alternative synthetic strategies can provide access to the target molecule. One potential pathway involves starting with a pre-formed β-keto ester and subsequently forming the amide bond. For example, a β-keto ester can be hydrolyzed to the corresponding β-keto acid, which is then coupled with 3-chloroaniline using standard peptide coupling reagents.

Another approach could involve the hydrolysis of a cyclic precursor. For instance, the alkaline hydrolysis of a pyranoquinolinedione derivative has been shown to yield a 3-(quinolin-3-yl)-3-oxopropanoic acid. jmcs.org.mx A similar strategy could potentially be adapted, starting from a suitably substituted precursor that incorporates the 3-chlorophenyl moiety.

Furthermore, N-arylation methods, such as the Buchwald-Hartwig coupling, could be employed to form the C-N bond between an aryl halide and an appropriate amine precursor, although this is less direct for the synthesis of the target amide. researchgate.net

Derivatization Reactions of this compound

The this compound molecule possesses multiple reactive sites, including the carboxylic acid, the active methylene (B1212753) group, and the keto group, making it a versatile substrate for further chemical transformations. researchgate.net

The carboxylic acid moiety can undergo esterification by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or BF3-methanol. jmcs.org.mxpsu.edu It can also be converted to other derivatives using reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). researchgate.net

The active methylene group, flanked by two carbonyl groups, is acidic and can be deprotonated to form a stabilized enolate. This enolate can participate in various reactions, including Knoevenagel condensations with aldehydes and ketones. jmcs.org.mx For example, a related β-keto acid has been shown to undergo condensation with isatin (B1672199) under acidic conditions. jmcs.org.mx

The ketone carbonyl group is susceptible to nucleophilic attack and can react with reagents like hydroxylamine (B1172632) to form oximes or with hydrazines to form pyrazoles. jmcs.org.mx Nitrosation of the active methylene group can also lead to the formation of an oxime. jmcs.org.mx

These derivatization reactions allow for the elaboration of the this compound scaffold into more complex heterocyclic systems and other functionalized molecules.

Reactive Site Reaction Type Reagent(s) Product Type
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Active MethyleneKnoevenagel CondensationAldehyde/Ketone, Baseα,β-Unsaturated compound
KetoneOximationHydroxylamineOxime
KetoneHydrazone FormationHydrazine (B178648)Pyrazole (B372694) derivative
Active MethyleneNitrosationSodium Nitrite (B80452), AcidOxime

Functionalization at the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation)

The carboxylic acid group is a primary site for functionalization, readily undergoing reactions such as esterification and amide bond formation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. Acid-catalyzed esterification, often employing a strong acid like sulfuric acid in the presence of an alcohol (e.g., methanol (B129727), ethanol), is a common approach. For instance, the esterification of a similar β-keto acid, 3-(quinolin-3-yl)-3-oxopropanoic acid, with methanol or ethanol (B145695) in the presence of concentrated sulfuric acid has been reported to yield the corresponding alkyl 3-(quinolinyl)-3-oxopropanoates in yields of approximately 84%. jmcs.org.mx

Alternative methods, particularly for more sensitive substrates, involve the use of coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is an effective method for forming esters under mild conditions. icrc.ac.ir Titanium tetrachloride has also been shown to mediate the direct esterification of carboxylic acids. mdpi.com

Amide Formation: The synthesis of amides from this compound can be accomplished by reacting it with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. sphinxsai.com

One-pot condensation reactions provide a more direct route to amides. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) can facilitate the coupling of carboxylic acids and amines, including electron-deficient anilines. nih.gov Another effective method employs titanium tetrachloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines in pyridine. nih.gov

ReactionReagentsTypical YieldsReference
EsterificationH2SO4, Alcohol~84% jmcs.org.mx
EsterificationDCC, DMAPGood to Excellent icrc.ac.ir
Amide Formation1. (COCl)2 2. AmineGood sphinxsai.com
Amide FormationEDC, HOBt, DIPEAGood nih.gov
Amide FormationTiCl4, PyridineModerate to Excellent nih.gov

Reactions Involving the Ketone Functionality (e.g., Condensations, Nucleophilic Additions)

The ketone group in this compound is susceptible to a variety of nucleophilic additions and condensation reactions, providing a pathway to more complex molecular architectures.

Knoevenagel Condensation: The active methylene group adjacent to the ketone and carboxylic acid can participate in Knoevenagel condensation reactions with aldehydes and ketones. researchgate.netaston.ac.uk This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and leads to the formation of a new carbon-carbon double bond. For instance, the condensation of 3-(quinolin-3-yl)-3-oxopropanoic acid with isatin under Knoevenagel conditions has been reported. jmcs.org.mx The use of various catalysts, including ionic liquids and L-proline, has been explored to promote these condensations under mild and environmentally friendly conditions. aston.ac.ukbiomedres.us

Nucleophilic Additions: The ketone carbonyl is an electrophilic center and can be attacked by various nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazole derivatives. The reaction of a related β-keto acid with hydrazine hydrate (B1144303) in boiling DMF resulted in the formation of a pyrazolinylquinoline. jmcs.org.mx

Modifications and Cyclizations Involving the Chloroaniline Moiety (e.g., Heterocyclic Annulation, Diazotization)

The chloroaniline ring offers opportunities for further functionalization and can be a key component in the synthesis of heterocyclic systems.

Heterocyclic Annulation: The aniline nitrogen and the adjacent carbonyl group can participate in cyclization reactions to form various heterocyclic rings. One of the most well-known reactions of this type is the Fischer indole (B1671886) synthesis. wikipedia.orgtcichemicals.commdpi.comnumberanalytics.com This reaction involves the treatment of an arylhydrazine with an aldehyde or ketone under acidic conditions. While this compound itself is not a hydrazine, it could potentially be converted to a corresponding hydrazine derivative which could then undergo an intramolecular Fischer indole synthesis.

Diazotization: The primary aromatic amine of the chloroaniline moiety can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. byjus.comorganic-chemistry.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. acs.orgresearchgate.net For example, in Sandmeyer reactions, the diazonium group can be replaced by a variety of substituents, including halogens, cyano, and hydroxyl groups. Diazonium salts can also act as electrophiles in coupling reactions with activated aromatic compounds to form azo dyes. byjus.com

Reaction TypeKey ReagentsPotential Product ClassReferences
Knoevenagel CondensationAldehyde/Ketone, Baseα,β-Unsaturated acids jmcs.org.mxresearchgate.netaston.ac.uk
Pyrazole FormationHydrazinePyrazole derivatives jmcs.org.mx
Fischer Indole Synthesis(Requires conversion to hydrazine), AcidIndole derivatives wikipedia.orgtcichemicals.commdpi.comnumberanalytics.com
DiazotizationNaNO2, HClDiazonium salt byjus.comorganic-chemistry.org
Sandmeyer ReactionCuX (X = Cl, Br, CN)Aryl halides/nitriles organic-chemistry.org
Azo CouplingActivated Aromatic RingAzo compounds byjus.com

Optimization of Synthetic Yields and Purity for Anilino-Oxopropanoic Acids

The efficient synthesis and purification of 3-(anilino)-3-oxopropanoic acids are critical for their practical application. Optimization strategies often focus on reaction conditions and purification techniques.

The synthesis of N-aryl-β-ketoamides, such as this compound, is typically achieved through the acylation of an aniline with a malonic acid derivative. Mechanistic studies on malonic acid-mediated acylation have shown that the reaction proceeds via a reactive ketene intermediate. nih.govresearchgate.net The choice of coupling agents, base, and solvent can significantly impact the reaction efficiency and yield. For instance, using uronium-based coupling agents like HBTU or HATU with a base such as DIPEA in solvents like DMF or NMP has been shown to give excellent yields in short reaction times. nih.gov The optimization of acylation of anilines often involves screening various catalysts, solvents, and temperatures to maximize the product yield. researchgate.net

Purification of the final product is essential to remove unreacted starting materials and byproducts. Standard laboratory techniques such as recrystallization, column chromatography, and acid-base extraction are commonly employed. For β-ketoamides, novel purification methods are also being explored, such as a catch-and-release system based on the formation of a stable palladium enolate from the β-ketoamide tag. rsc.org This method allows for the selective capture of the tagged molecule on a solid support and its subsequent release in high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete structural formula.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the amide proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the 3-chloroaniline ring will appear as a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The methylene (-CH₂-) protons, situated between two electron-withdrawing carbonyl groups, are expected to resonate as a singlet at approximately δ 3.5 ppm. The amide (N-H) proton typically appears as a broad singlet further downfield, around δ 8.5-9.5 ppm, while the carboxylic acid (O-H) proton is highly deshielded and appears as a very broad singlet, often above δ 10.0 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The two carbonyl carbons (amide and carboxylic acid) are expected to have the most downfield chemical shifts, typically in the range of δ 165-175 ppm. The carbons of the aromatic ring will resonate between δ 120-140 ppm, with the carbon atom bonded to the chlorine atom showing a distinct shift. The methylene (-CH₂-) carbon, being adjacent to two carbonyl groups, is anticipated to appear around δ 40-45 ppm.

Interactive Table: Predicted ¹H NMR Chemical Shift Assignments Data is predicted based on typical chemical shift values for similar functional groups.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) > 10.0 Broad Singlet 1H
Amide (-NH-) 8.5 - 9.5 Broad Singlet 1H
Aromatic (Ar-H) 7.0 - 7.8 Multiplet 4H

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments Data is predicted based on typical chemical shift values for similar functional groups.

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (Amide, -C=O) 165 - 175
Carbonyl (Acid, -C=O) 165 - 175
Aromatic (C-Cl) 133 - 137
Aromatic (C-N) 138 - 142
Aromatic (C-H) 120 - 130

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the structural connectivity of the molecule. youtube.comscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. scribd.com In this compound, COSY would be crucial for establishing the connectivity between the protons on the 3-chloroaniline ring, helping to assign their specific positions (ortho, meta, para) relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JHC and ³JHC). columbia.edu This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show correlations between the methylene protons and both the amide and carboxylic acid carbonyl carbons. It would also show correlations from the amide (N-H) proton to the aromatic carbons and the amide carbonyl carbon, thereby confirming the link between the aniline ring and the oxopropanoic acid chain.

Vibrational Spectroscopy (Fourier Transform Infrared - FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would include a very broad absorption in the 2500-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com Overlapping this region, a sharper peak around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide is expected. Two distinct carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid, typically around 1700-1730 cm⁻¹, and another for the amide (Amide I band) around 1650-1680 cm⁻¹. Other significant peaks include the N-H bending vibration (Amide II band) near 1550 cm⁻¹ and the C-Cl stretching vibration in the 600-800 cm⁻¹ range.

Interactive Table: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H Stretch 2500 - 3500 Very Broad
Amide N-H Stretch ~ 3300 Medium, Sharp
Carboxylic Acid C=O Stretch 1700 - 1730 Strong, Sharp
Amide C=O Stretch (Amide I) 1650 - 1680 Strong, Sharp
Amide N-H Bend (Amide II) ~ 1550 Medium
Carboxylic Acid O-H Bend 900 - 960 Broad
Aromatic Ring C=C Stretch 1450 - 1600 Medium

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) allows this compound to form extensive hydrogen bonding networks. dcu.ie Intermolecular hydrogen bonding is particularly significant, especially the formation of carboxylic acid dimers, where two molecules are held together by strong hydrogen bonds between their carboxyl groups. spectroscopyonline.com This dimerization is the primary reason for the extremely broad O-H stretching band observed in the FT-IR spectrum. Additionally, intermolecular hydrogen bonds can form between the amide N-H of one molecule and a carbonyl oxygen (either amide or carboxylic acid) of a neighboring molecule. The positions and shapes of the N-H and C=O absorption bands can provide insight into the strength and nature of these interactions in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural confirmation.

For this compound (C₉H₈ClNO₃), the molecular weight is approximately 213.62 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster at m/z 213 and 215, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern would likely involve the cleavage of the molecule's most labile bonds. Common fragmentation pathways for this structure could include:

Loss of the carboxyl group: Cleavage resulting in the loss of a ·COOH radical (45 Da), leading to a fragment ion at m/z 168/170.

Cleavage of the amide bond: Scission of the C-N bond between the carbonyl group and the aniline nitrogen can occur in two ways:

Formation of the 3-chloroanilino cation radical at m/z 127/129.

Formation of the acylium ion [O=C-CH₂-COOH]⁺ at m/z 87.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or subsequent fragments. For instance, initial loss of a chlorine atom followed by decarboxylation.

These fragmentation patterns provide a molecular fingerprint that confirms the connectivity of the chloroaniline moiety to the oxopropanoic acid chain. libretexts.orgraco.cat

Accurate Mass Determination and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule. For this compound, HRMS provides an experimentally determined mass with high accuracy, which can be compared against the theoretically calculated exact mass. The presence of a chlorine atom in the structure imparts a distinctive isotopic pattern that serves as a powerful diagnostic feature.

The molecular formula of the compound is C₉H₈ClNO₃. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine, which has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), results in two major mass peaks in the spectrum. The primary molecular ion peak ([M]⁺) corresponds to the molecule containing ³⁵Cl, while a secondary, less intense peak ([M+2]⁺) corresponds to the molecule containing ³⁷Cl. The characteristic intensity ratio of these peaks is approximately 3:1, providing strong evidence for the presence of a single chlorine atom in the molecule.

Table 1: Accurate Mass Data for this compound This table contains calculated theoretical data for illustrative purposes.

Parameter Value
Molecular Formula C₉H₈ClNO₃
Calculated Monoisotopic Mass ([M]⁺, for ³⁵Cl) 213.0193 Da
Calculated Monoisotopic Mass ([M+2]⁺, for ³⁷Cl) 215.0163 Da

Fragmentation Pathway Elucidation for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion, providing detailed structural information that confirms the connectivity of the atoms. The fragmentation of this compound under ionization is expected to follow predictable pathways based on its functional groups, primarily the carboxylic acid and the amide linkage.

A common fragmentation pathway for carboxylic acids involves the loss of the carboxyl group. libretexts.org The initial molecular ion can undergo fragmentation through several key routes:

Loss of a carboxyl group: Cleavage of the C-C bond adjacent to the carboxyl group can result in the loss of a COOH radical (45 Da).

Decarboxylation: The loss of a neutral carbon dioxide (CO₂) molecule (44 Da) is a characteristic fragmentation for some carboxylic acids.

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom is susceptible to cleavage. This can lead to the formation of a protonated 3-chloroaniline fragment (m/z 128/130) or an acylium ion corresponding to the remainder of the structure. The observation of the isotopic pattern for the 3-chloroaniline fragment further corroborates the structure. nih.gov

These fragmentation patterns allow for the systematic reconstruction of the molecule's structure, confirming the presence and location of the 3-chloroanilino and oxopropanoic acid moieties. lew.ronih.gov

Table 2: Proposed Key Fragmentation Data for this compound This table outlines plausible fragmentation pathways for structural analysis.

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Identity
214.0 (for ³⁵Cl) H₂O (18 Da) 196.0 Dehydrated precursor
214.0 (for ³⁵Cl) COOH (45 Da) 169.0 [M-COOH]⁺
214.0 (for ³⁵Cl) C₂H₂O₂ (58 Da) 156.0 Fragment from cleavage of the propanoic acid chain

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insight into the electronic structure of a molecule. The absorption of UV or visible light by this compound is governed by the presence of chromophores—parts of the molecule that contain electrons capable of undergoing electronic transitions from a ground state to an excited state.

The principal chromophores in this compound are the 3-chloroaniline ring and the amide group (-CONH-).

Aromatic System: The benzene (B151609) ring is a strong chromophore, exhibiting characteristic absorption bands due to π→π* transitions of the delocalized electrons. The substitution on the ring (chlorine atom and anilino group) modifies the energy levels of the molecular orbitals, influencing the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. For instance, 3-chloroaniline itself shows absorption maxima around 240 nm and 292 nm. nih.gov

Amide Group: The amide functional group also contributes to the UV spectrum, typically showing n→π* and π→π* transitions. These often overlap with the more intense absorptions from the aromatic ring.

Solvatochromic Behavior of N-Aryl-3-oxopropanoic Acid Derivatives

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent in which it is dissolved. nih.gov This behavior is often observed in molecules that have a significant difference in dipole moment between their ground and excited states, which is characteristic of compounds with intramolecular charge transfer (ICT) character.

N-aryl-3-oxopropanoic acid derivatives, including the title compound, possess both electron-donating (the anilino nitrogen) and electron-withdrawing (the carbonyl and carboxyl groups) moieties. This structure facilitates ICT upon electronic excitation.

Positive Solvatochromism: In many cases, the excited state is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, lowering its energy. This results in a lower energy transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). This is known as positive solvatochromism. nih.govscispace.com

Negative Solvatochromism: Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will lead to a hypsochromic (or blue) shift, a phenomenon known as negative solvatochromism.

Studying the UV-Vis spectra of this compound in a range of solvents with varying polarities can therefore provide valuable information about the nature of its electronic transitions and the charge distribution in its ground and excited states.

X-ray Crystallography for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. It also elucidates the packing of molecules within the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

For this compound, a crystallographic analysis would be expected to reveal several key structural features:

Molecular Conformation: The analysis would determine the dihedral angle between the plane of the chloro-substituted benzene ring and the plane of the amide group. nih.gov

Hydrogen Bonding: The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens) suggests the formation of an extensive hydrogen-bonding network. It is highly probable that the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state. nih.gov Additional N-H···O hydrogen bonds involving the amide group could link these dimers into chains or sheets.

Table 3: Representative Crystallographic Data for a Small Organic Molecule This table presents typical data that would be obtained from a single crystal X-ray diffraction analysis. Specific values for the title compound require experimental determination.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
β (°) 105.2
Volume (ų) 970.6
Z (molecules/unit cell) 4
Key H-Bond (Donor-Acceptor) O-H···O (acid dimer)

Table 4: List of Chemical Compounds

Compound Name
This compound
3-chloroaniline

Conformational Analysis and Intermolecular Interactions in the Solid State

A complete conformational analysis and a detailed description of intermolecular interactions of this compound in the solid state would require crystallographic data from techniques such as single-crystal X-ray diffraction. This experimental data provides the precise three-dimensional arrangement of the molecules within the crystal lattice.

In a hypothetical solid-state structure, the conformation of the molecule would be defined by several key torsional angles. The planarity of the anilino group and the orientation of the oxopropanoic acid chain would be of particular interest. The presence of the chlorine atom on the aniline ring and the various functional groups (amide, carboxylic acid) would likely lead to a complex network of intermolecular interactions.

These interactions would be expected to include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The amide group also provides a hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups would engage in extensive hydrogen bonding, potentially forming chains or dimeric structures, which are common motifs in the crystal structures of carboxylic acids and amides.

Halogen Bonding: The chlorine atom on the aniline ring could act as a halogen bond donor, interacting with electronegative atoms such as oxygen on neighboring molecules.

π-π Stacking: The aromatic rings of the 3-chloroanilino groups could participate in π-π stacking interactions, further stabilizing the crystal packing.

Without experimental data, any discussion of specific bond lengths, angles, and the precise nature of the intermolecular contacts would be purely speculative. The generation of data tables for these parameters is therefore not possible at this time.

Lack of Specific Research Data Prevents Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the existence of advanced computational chemistry methods, specific studies detailing the quantum chemical properties, conformational landscape, and electronic structure of this particular molecule could not be located. Therefore, the generation of a detailed article with specific research findings and data tables, as per the requested outline, is not possible at this time.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into molecular characteristics. These methods are routinely used to explore:

Geometry Optimization and Vibrational Frequencies: Determining the most stable three-dimensional structure of a molecule and predicting its infrared and Raman spectra.

Electronic Structure: Analyzing the distribution of electrons through Frontier Molecular Orbitals (HOMO and LUMO) to understand chemical reactivity. Global reactivity descriptors such as hardness, chemical potential, and electrophilicity are derived from these analyses.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Thermodynamic Parameters: Calculating properties like enthalpy, entropy, and Gibbs free energy to assess the stability and spontaneity of reactions involving the molecule.

Conformational and Tautomeric Analysis: Exploring different spatial arrangements (conformers) and structural isomers (tautomers) to determine their relative energies and populations.

While the methodologies for these investigations are well-established, their application to this compound has not been documented in the accessible scientific literature. Crafting an article with the required depth and scientific accuracy is contingent upon the availability of peer-reviewed research that has specifically performed these calculations on the target compound. Without such foundational data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication by the scientific community are necessary to provide the specific data required for a thorough computational and theoretical analysis of this compound.

Computational and Theoretical Investigations of 3 3 Chloroanilino 3 Oxopropanoic Acid

Conformational Landscape Exploration

Rotational Barriers and Conformational Isomerism

The structural flexibility of 3-(3-chloroanilino)-3-oxopropanoic acid is a key determinant of its molecular properties and interactions. This flexibility arises from the rotation around several single bonds within the molecule, leading to various spatial arrangements known as conformations or rotamers. Each conformation possesses a distinct potential energy, and the energy required to convert from one stable conformation to another is defined by the rotational barrier.

Key rotatable bonds in the molecule include the C-C bond of the propanoic acid backbone, the C(O)-N amide bond, and the N-C(aryl) bond. Of particular significance is the rotation around the C(O)-N amide bond. Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, this bond exhibits partial double-bond character. This electronic effect results in a substantial rotational barrier, often in the range of 15-20 kcal/mol for simple amides, which can lead to the existence of distinct and slowly interconverting cis and trans isomers at room temperature. researchgate.net For N-substituted amides like this compound, the trans conformation (where the aryl group and the carbonyl oxygen are on opposite sides of the C-N bond) is generally more stable than the cis conformer due to reduced steric hindrance.

Rotation around the other single bonds, such as the Cα-C(O) and the N-C(aryl) bonds, typically have lower energy barriers. For instance, the barrier for rotation about the C(sp2)−C(aryl) bond in N-methylbenzamide, a related structure, is relatively low, with calculated barriers of approximately 0.5 to 2.8 kcal/mol. researchgate.net This allows for more rapid interconversion between conformers defined by the orientation of the chloroaniline ring relative to the rest of the molecule. Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface by systematically rotating these bonds, thereby identifying the lowest energy (most stable) conformers and the transition states (rotational barriers) that separate them. researchgate.net

Table 1: Key Rotatable Bonds in this compound and Expected Rotational Energy Barriers
Rotatable BondDescriptionExpected Barrier HeightConformational Impact
C(O)—N (Amide Bond)Rotation between the carbonyl carbon and the anilino nitrogen.High (~15-20 kcal/mol)Defines stable cis/trans isomers. researchgate.net
N—C(aryl)Rotation between the anilino nitrogen and the chlorophenyl ring.Low (~1-3 kcal/mol)Determines the orientation of the aromatic ring. researchgate.net
Cα—C(O)Rotation between the alpha-carbon and the carbonyl carbon.LowAffects the orientation of the carboxylic acid group relative to the amide.
Cα—C(OOH)Rotation between the alpha-carbon and the carboxylic acid carbon.LowInfluences the positioning of the terminal carboxyl group.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. scielo.org.mx This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. chemmethod.comresearchgate.net

Molecular docking simulations predict the preferred orientation and conformation of this compound within the binding pocket of a target protein. The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. nih.gov The resulting score, often expressed as binding affinity (e.g., in kcal/mol), estimates the strength of the interaction, with more negative values indicating a more stable complex. nih.gov

For a molecule like this compound, potential biochemical targets could include enzymes such as kinases, dehydrogenases, or cyclooxygenases, where the compound's structural motifs can interact with specific residues. Docking studies can reveal that the ligand settles into a low-energy conformation, fitting snugly within the hydrophobic and polar contours of the active site. For example, the chlorophenyl group might occupy a hydrophobic pocket, while the amide and carboxylate moieties engage in hydrogen bonding with the protein backbone or side chains. nih.gov The stability of these predicted binding poses can be further assessed using more computationally intensive methods like molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. chemmethod.com

Table 2: Example of Hypothetical Molecular Docking Results for this compound with a Kinase Target
ParameterDescriptionHypothetical Value
Target ProteinEnzyme target for the docking simulation.MAP Kinase (e.g., p38)
Binding AffinityCalculated free energy of binding. More negative values indicate stronger binding.-8.5 kcal/mol
Key Interacting ResiduesAmino acids in the active site forming significant interactions with the ligand.Met109, Lys53, Asp168, Tyr35
Predicted Binding ModeDescription of the ligand's orientation in the active site.Chlorophenyl group in hydrophobic pocket; amide H-bonds with Asp168; carboxylate forms salt bridge with Lys53.

The stability of the predicted ligand-protein complex is governed by a combination of non-covalent interactions. researchgate.net For this compound, these interactions are crucial for its binding affinity and specificity.

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the amide N-H, the carboxylic acid O-H) and acceptors (the two carbonyl oxygens, the carboxylic acid hydroxyl oxygen). These groups can form strong, directional hydrogen bonds with polar amino acid residues such as aspartate, glutamate, lysine (B10760008), and serine, as well as with the peptide backbone. nih.govresearchgate.net These interactions are vital for anchoring the ligand in the correct orientation within the active site.

Hydrophobic Interactions: The 3-chlorophenyl ring is a significant hydrophobic moiety. This part of the molecule is likely to interact favorably with nonpolar amino acid side chains like leucine, isoleucine, valine, and phenylalanine, burying itself in hydrophobic pockets of the protein to avoid contact with water. researchgate.net

Pi-Stacking and Pi-Cation Interactions: The aromatic chlorophenyl ring can engage in pi-stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. This involves the attractive, non-covalent interaction between the electron clouds of the aromatic rings. Additionally, a pi-cation interaction is possible if a positively charged residue, such as lysine or arginine, is positioned favorably over the face of the aromatic ring.

Table 3: Potential Ligand-Protein Interactions for this compound
Molecular MoietyInteraction TypePotential Interacting Amino Acid Residues
3-Chlorophenyl RingHydrophobic, Pi-StackingPhe, Tyr, Trp, Leu, Val, Ile, Ala
Amide N-HHydrogen Bond DonorAsp, Glu, Backbone C=O
Amide C=OHydrogen Bond AcceptorLys, Arg, Ser, Thr, Asn, Gln
Carboxylic Acid -OHHydrogen Bond Donor/AcceptorHis, Asp, Glu, Ser, Lys
Carboxylic Acid C=OHydrogen Bond Acceptor, Ionic (as Carboxylate)Lys, Arg, Ser, Thr, Asn, Gln

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical development for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and guide the design of more potent derivatives. nih.gov

To develop a QSAR model for N-aryl-3-oxopropanoic acid derivatives, a "training set" of compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For each compound in the set, a series of numerical values, known as molecular descriptors, are calculated to represent its structural, physicochemical, and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Function Approximation (GFA), are then used to build an equation that links the descriptors to the biological activity. researchgate.netnih.govmdpi.com A robust QSAR model should not only fit the training data well (indicated by a high r² value) but also accurately predict the activity of an external "test set" of compounds that were not used in model development (indicated by a high q² or r²_pred value). nih.govmdpi.com Such models provide a framework for understanding which molecular features are critical for the desired biological effect.

Molecular descriptors are at the heart of QSAR modeling, as they numerically encode the chemical information of a molecule. nih.gov The final QSAR equation reveals which descriptors have the most significant correlation with biological activity. For N-aryl-3-oxopropanoic acid derivatives, several classes of descriptors would be relevant:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment (e.g., Dipole-Mag) and the distribution of charges on atoms. nih.govresearchgate.net The nature and position of substituents on the aryl ring (e.g., the chloro group) would strongly influence these properties and, consequently, the molecule's interaction with the target protein.

Hydrophobic Descriptors: Lipophilicity, often quantified by AlogP98 or ClogP, is a critical parameter that affects a molecule's ability to cross cell membranes and bind to hydrophobic pockets in proteins. nih.govmdpi.commdpi.com A positive correlation in the QSAR model would suggest that increasing lipophilicity enhances biological activity.

Steric/3D Descriptors: These descriptors account for the three-dimensional shape of the molecule, such as molar volume or solvent-accessible surface area. nih.gov They are important for ensuring a good steric fit within the protein's binding site.

A successful QSAR model might reveal, for instance, that high biological activity in this series of compounds is correlated with increased lipophilicity (positive coefficient for AlogP98), a specific charge distribution on the aryl ring, and a limited molecular volume to avoid steric clashes. nih.govnih.gov

Table 4: Common Molecular Descriptors and Their Relevance in QSAR for N-Aryl-3-oxopropanoic Acid Derivatives
Descriptor ClassExample DescriptorInformation EncodedPotential Correlation with Activity
HydrophobicAlogP98, ClogPLipophilicity; partitioning between water and octanol. nih.govnih.govPositive correlation may indicate binding to a hydrophobic pocket.
TopologicalWiener Index, CHI-1Molecular size, branching, and connectivity. nih.govmdpi.comCan relate molecular shape and flexibility to receptor fit.
ElectronicDipole Moment (Dipole-Mag)Polarity and charge distribution of the molecule. nih.govresearchgate.netImportant for electrostatic and polar interactions with the target.
Steric / 3DMolar Refractivity (MR), Solvent Accessible Surface AreaMolecular volume and shape. nih.govDefines the optimal size for ligand binding, avoiding steric hindrance.

Biochemical Interaction and Enzyme Inhibition Studies in Vitro Focus

Evaluation of In Vitro Enzyme Inhibitory Activities

In vitro enzyme assays are fundamental in pharmacology and biochemistry for determining the potential of a chemical compound to interact with and modulate the activity of specific enzymes. This approach allows for the direct assessment of a compound's inhibitory or activating effects in a controlled, cell-free environment.

Broad-spectrum screening involves testing a compound against a wide panel of enzymes to identify potential biological targets. This process is crucial for elucidating a compound's mechanism of action and for identifying any off-target effects that could lead to undesirable side effects. For derivatives of 3-oxopropanoic acid, screening would logically include enzymes where related molecules are known to be substrates or inhibitors.

Potential enzyme targets for compounds structurally related to 3-(3-Chloroanilino)-3-oxopropanoic acid could include:

Acetyl-CoA Carboxylase (ACC): A biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid synthesis. Malonyl-CoA is also a key regulator of fatty acid oxidation. nih.gov

Pyruvate Decarboxylase and Phosphoenolpyruvate Carboxykinase: Key enzymes in carbohydrate metabolism.

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): These enzymes are critical for neurotransmission by hydrolyzing the neurotransmitter acetylcholine. mdpi.com Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.commdpi.com

α-Glucosidase: An enzyme located in the small intestine that breaks down starch and disaccharides to glucose. nih.gov Its inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov

Polyketide Synthases (PKS): A family of multi-domain enzymes that biosynthesize polyketides, a large class of natural products. nih.govmdpi.com PKS enzymes are targets for developing antibacterial agents, particularly against Mycobacterium tuberculosis. nih.gov

Currently, there is no published data available detailing the results of broad-spectrum enzyme screening for this compound.

Once a compound is identified as an inhibitor of a specific enzyme, kinetic studies are performed to characterize the potency and mechanism of this inhibition.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a common measure of an inhibitor's potency. For example, in studies of other compounds, the IC50 values for α-glucosidase inhibition by certain synthetic amino acid derivatives ranged from 51 to 353 µM. nih.gov

Ki (Inhibition constant): The Ki is a more absolute measure of binding affinity between the inhibitor and the enzyme. It is determined through detailed kinetic experiments, often visualized using methods like Lineweaver-Burk plots, and helps to distinguish between different types of reversible inhibition (competitive, non-competitive, and uncompetitive). youtube.com

No IC50 or Ki values for this compound against any enzyme target have been reported in the scientific literature.

Analysis of Selectivity and Promiscuity

Target deconvolution is the process of identifying the specific molecular target(s) of a compound that has been discovered through phenotype-based screening (i.e., a screen that identifies a compound's effect on a cell or organism without prior knowledge of its target). For a novel compound class like N-aryl-3-oxopropanoic acid derivatives, if a desirable biological effect were observed, several strategies could be employed to identify its protein targets:

Affinity Chromatography: The compound is immobilized on a solid support, which is then used as "bait" to capture its binding partners from a cell lysate.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity in a complex proteome.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.

These methods are general biochemical tools and have not yet been applied to this compound, as no initial phenotypic screening data has been published.

Selectivity refers to a compound's ability to inhibit a specific target enzyme with significantly greater potency than other enzymes. High selectivity is often a desirable trait for a therapeutic agent as it can minimize off-target effects.

Promiscuity describes the tendency of a compound to interact with multiple, often unrelated, targets. While sometimes viewed negatively, polypharmacology (a form of promiscuity) can be beneficial for treating complex diseases where modulating multiple targets is advantageous.

To assess selectivity, a compound is typically tested against a panel of related enzymes (e.g., different types of proteases or kinases). No such selectivity profiles are available for this compound.

Cell-Free System Studies of Biochemical Pathways Modulation

Cell-free systems, which contain cellular extracts with functional enzymes and substrates but lack intact cells, are valuable for studying a compound's direct impact on a specific metabolic pathway without the complexities of cellular uptake, transport, and metabolism.

The 3-oxopropanoic acid moiety is structurally related to malonyl-CoA, the fundamental building block for polyketide biosynthesis. Polyketide synthases (PKS) are enzymes that iteratively condense malonyl-CoA units to produce diverse polyketide chains, which are precursors to many important natural products. mdpi.com

Given this structural similarity, it is plausible that N-aryl-3-oxopropanoic acid derivatives could potentially interfere with PKS function. Inhibition could occur if the compound acts as a competitive inhibitor, blocking the binding of malonyl-CoA to the PKS active site. Such an effect would disrupt the production of polyketides. This is a significant area of interest in the development of new antibiotics, as the mycolic acids essential for the cell wall of Mycobacterium tuberculosis are synthesized via a PKS pathway. nih.gov However, no studies have been published to confirm or deny the inhibition of polyketide formation by this compound.

Data Tables

Due to the absence of specific experimental research on this compound in the public domain, the generation of data tables containing kinetic parameters (IC50, Ki) or enzyme screening results is not possible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for 3 3 Chloroanilino 3 Oxopropanoic Acid Derivatives

Systematic Structural Modifications and Their Influence on Biological Activity

The core structure of 3-(3-chloroanilino)-3-oxopropanoic acid offers several avenues for modification, each with the potential to significantly impact its biological activity. Key areas of exploration include the aniline (B41778) ring and the propanoic acid backbone.

Varying Substitution Patterns on the Aniline Ring

The aniline ring is a critical component for molecular recognition and binding to biological targets. The presence of a chlorine atom at the meta-position (position 3) of the aniline ring in the parent compound is a key determinant of its activity. However, altering the nature, position, and number of substituents on this ring can lead to a wide range of biological outcomes.

While specific SAR data for this compound derivatives is not extensively available in the public domain, general principles from analogous anilino-containing compounds can provide valuable insights. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aniline ring, thereby affecting its interaction with target proteins. The position of these substituents (ortho, meta, or para) can also influence the molecule's conformation and steric interactions within a binding site.

In drug discovery, the aniline moiety is often a target for modification to improve metabolic stability and reduce potential toxicity. biopartner.co.uk Strategic replacement of the aniline ring or modification of its substituents can lead to compounds with enhanced efficacy and safety profiles.

Table 1: Hypothetical Influence of Aniline Ring Substitutions on Biological Activity of 3-(Anilino)-3-oxopropanoic Acid Derivatives

Substitution PositionSubstituent TypePredicted Impact on ActivityRationale
Para (4-position)Electron-withdrawing (e.g., -NO2, -CF3)Potential increase or decreaseCan enhance hydrogen bonding or create unfavorable steric interactions.
Para (4-position)Electron-donating (e.g., -OCH3, -CH3)Potential increase or decreaseMay improve binding through hydrophobic interactions but could also lead to metabolic instability.
Ortho (2-position)Bulky group (e.g., -t-butyl)Likely decreaseSteric hindrance may prevent optimal binding to the target.
Meta (3-position)Halogens (e.g., -F, -Br)VariableAltering the halogen can fine-tune electronic and lipophilic properties.

This table is illustrative and based on general medicinal chemistry principles. Actual results would require experimental validation.

Modifications to the Propanoic Acid Backbone and Carboxylic Acid Functionality

The propanoic acid backbone and its terminal carboxylic acid group are crucial for the molecule's solubility and its ability to form key interactions, such as hydrogen bonds, with biological targets. Modifications in this region can profoundly affect the compound's pharmacokinetic and pharmacodynamic properties.

Esterification or amidation of the carboxylic acid group, for instance, can alter the molecule's polarity and its ability to cross cell membranes. Such changes can transform a compound from being active in a cell-free assay to being effective in a cellular context. The length and rigidity of the propanoic acid chain can also be modified to optimize the spatial orientation of the key functional groups for target engagement. Chemical modifications to the backbone of therapeutic molecules are a known strategy to improve stability and cellular uptake. nih.govnih.govliposomes.ca

Recent studies on similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have highlighted their potential as promising pharmacophores in medicinal chemistry due to their synthetic versatility and the ability to introduce various substituents. nih.gov

Elucidation of Key Pharmacophoric Features for Desired Biochemical Effects

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of this compound derivatives is essential for designing new compounds with enhanced activity and selectivity.

Based on the structure of the parent compound, the key pharmacophoric features likely include:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The amide carbonyl oxygen and the carboxylic acid carbonyl oxygen.

An aromatic ring: The 3-chloroaniline (B41212) moiety, which can participate in hydrophobic and pi-stacking interactions.

A negatively ionizable feature: The carboxylic acid group, which can form ionic bonds or strong hydrogen bonds.

The spatial arrangement of these features is critical for effective binding to a target protein. Pharmacophore models can be developed based on a set of active compounds to guide the design of new molecules with a higher probability of being active. nih.govmdpi.commdpi.com

Computational Approaches to SAR Analysis (e.g., Pharmacophore Modeling, Ligand-Based Design)

In the absence of extensive experimental data, computational methods provide a powerful toolkit for predicting the SAR of this compound derivatives. nih.govresearchgate.netscirp.orgnih.gov

Pharmacophore Modeling: This technique involves identifying the common chemical features of a set of active molecules and their 3D arrangement. mdpi.com A pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits. mdpi.com This approach is particularly useful when the 3D structure of the biological target is unknown.

Ligand-Based Drug Design: This strategy relies on the knowledge of molecules that bind to the biological target of interest. scirp.org By analyzing the common structural features and properties of known active compounds, it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. QSAR models mathematically correlate the chemical structure of a compound with its biological activity, allowing for the prediction of the activity of new, unsynthesized molecules.

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds that are most likely to be active, thereby saving time and resources.

Concluding Remarks and Future Research Perspectives

Summary of Current Understanding of 3-(3-Chloroanilino)-3-oxopropanoic Acid

This compound is a chemical compound belonging to the class of N-aryl β-keto amides, which also incorporates a terminal carboxylic acid functional group. This structure is characterized by a 3-chloroaniline (B41212) moiety linked via an amide bond to a three-carbon chain containing a ketone at the β-position and a carboxylic acid at the terminus. While specific research focusing exclusively on this molecule is not extensively documented in publicly available literature, its chemical nature allows for a solid understanding based on the well-established chemistry of its constituent functional groups.

The compound's core structure suggests it is a solid at room temperature with limited solubility in water, a characteristic common to many N-aryl amides. The presence of both a carboxylic acid and an amide group provides sites for hydrogen bonding, influencing its physical properties like melting point and solubility in organic solvents.

Synthetically, it can be conceptualized as the product of a reaction between 3-chloroaniline and a derivative of malonic acid, such as malonyl chloride or by reacting 3-chloroaniline with Meldrum's acid followed by hydrolysis. The reactivity of the molecule is dictated by its three primary functional regions: the chloro-substituted aromatic ring, the β-keto amide system, and the carboxylic acid. The active methylene (B1212753) group, situated between the two carbonyl groups (ketone and amide), is acidic and can be a site for various chemical modifications.

Interactive Table: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC9H8ClNO3
Molecular Weight213.62 g/mol
XLogP31.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass213.019272 g/mol
Topological Polar Surface Area79.4 Ų

Note: These properties are computationally predicted and have not been experimentally verified.

Challenges and Opportunities in β-Keto Amide and Carboxylic Acid Research

The broader family of β-keto amides and carboxylic acids, to which this compound belongs, is a field rich with both challenges and opportunities. These compounds are highly valuable synthetic intermediates due to the versatile reactivity of their multiple functional groups. nih.gov

Challenges:

Stereoselective Synthesis: A significant challenge is the stereoselective synthesis of substituted β-keto amides. The acidic nature of the α-proton can lead to racemization, making it difficult to create chiral centers with high enantiomeric excess. nih.gov

Chemoselectivity: The presence of multiple reactive sites (the ketone, the amide, the active methylene, and the carboxylic acid) requires highly selective reagents and reaction conditions to modify one site without affecting the others.

Stability: β-keto carboxylic acids are prone to decarboxylation, especially upon heating, which can be a limitation in their synthesis and application if the carboxylic acid moiety is desired in the final product.

Opportunities:

Catalysis: There is a vast opportunity for the development of novel transition-metal and organocatalytic methods to address the challenges of stereoselectivity and chemoselectivity. chemsynthesis.com These catalysts can enable new transformations and provide access to complex molecular architectures.

Building Blocks for Heterocycles: The multiple functionalities within β-keto amides make them excellent precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. chemsynthesis.comsigmaaldrich.com

Bioactive Molecules: The β-keto amide motif is present in numerous biologically active natural products and synthetic compounds. chemsynthesis.comresearchgate.net Research into new derivatives offers the potential to discover novel therapeutic agents, such as enzyme inhibitors or receptor ligands. researchgate.net

Directions for Advanced Synthetic Exploration and Derivatization

The structure of this compound offers several avenues for advanced synthetic exploration and the creation of derivative libraries for screening purposes.

Derivatization Strategies:

Carboxylic Acid Modification: The terminal carboxylic acid can be readily converted into a variety of other functional groups. Esterification can produce esters, while reaction with amines can yield a second amide functionality (a diamide). Reduction could lead to the corresponding primary alcohol.

α-Carbon Functionalization: The acidic methylene protons allow for a range of C-C and C-heteroatom bond-forming reactions. Alkylation, acylation, and halogenation at this position can introduce diverse substituents, significantly altering the molecule's steric and electronic properties.

Ketone and Amide Carbonyl Reactivity: While less reactive than the carboxylic acid, the ketone and amide carbonyls can undergo reactions such as reduction or addition of organometallic reagents under specific conditions.

Aromatic Ring Substitution: The chloroaniline ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing chloro-substituent and the deactivating effect of the amide group will direct incoming groups to specific positions.

These derivatization pathways allow for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships (SAR) in medicinal or materials science research. The development of one-pot or tandem reactions that functionalize multiple sites in a controlled manner is a key area for future synthetic innovation. nih.gov

Emerging Avenues in Computational Drug Discovery and Target Validation

Computational chemistry provides powerful tools to investigate molecules like this compound, accelerating the drug discovery process and reducing costs. chemeo.com

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activity. nih.gov By creating a library of virtual derivatives of this compound and calculating their physicochemical descriptors, QSAR models can predict the activity of unsynthesized compounds, guiding synthetic efforts toward more potent molecules. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model based on the this compound scaffold could be used to screen large virtual databases to identify other diverse molecules that may have similar biological effects. nih.gov

Molecular Docking: If a potential biological target (e.g., an enzyme or receptor) is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives to the target's active site. chemeo.com This structure-based drug design approach provides insights into the molecular interactions driving binding and can guide the design of derivatives with improved affinity and selectivity. chemeo.comnih.gov

ADME/Tox Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of molecules early in the discovery process. Applying these models to this compound can help identify potential liabilities, such as poor oral bioavailability or potential toxicity, allowing for structural modifications to mitigate these issues before committing to costly synthesis and experimental testing.

These emerging computational avenues allow for the rapid in silico evaluation of novel chemical entities, prioritizing the most promising candidates for synthesis and biological testing, thereby streamlining the path from initial concept to potential therapeutic application.

Q & A

Q. What are the key steps in synthesizing 3-(3-Chloroanilino)-3-oxopropanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between 3-chloroaniline and a β-keto acid derivative. A validated procedure (General Procedure B) includes:

Reactants : 3-Chloroaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) are heated at 65°C for 4 hours to form the intermediate .

Purification : The crude product is precipitated using dichloromethane, followed by filtration and washing to isolate the compound.

Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aniline to Meldrum’s acid) and prolonging reaction time (up to 6 hours) can improve yields beyond 56% .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Due to its structural similarity to corrosive analogs (e.g., 3-chloropropionic acid), implement the following:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314 hazard) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis (P260 precaution) .
  • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention (P303+P361+P353) .

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : 1H^1H NMR (500 MHz, acetone-d6) reveals aromatic protons (δ 7.3–7.5 ppm) and amide NH signals (δ 6.6–6.7 ppm) .
  • IR : Stretching vibrations at ~1680 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (carboxylic acid C=O) confirm functional groups .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 228.03 (M+H+^+) for C9_9H7_7ClNO3_3 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer: Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from substituent effects or hydrogen bonding variations. Strategies include:

  • Cross-Validation : Compare X-ray diffraction data with computational models (e.g., density functional theory) to assess packing efficiency .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H···O bonds) using software like Mercury; adjust crystallization solvents (e.g., DMSO vs. acetone) to stabilize specific motifs .

Q. What approaches analyze its inhibition mechanism against bacterial enzymes like MurA?

Methodological Answer:

  • Enzymatic Assays : Measure IC50_{50} values via spectrophotometric monitoring of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) activity in E. coli lysates .
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions between the compound’s carboxylic acid group and MurA’s active site (e.g., Cys115 residue) .
  • Validation : Compare inhibition potency with mutants (e.g., C115A MurA) to confirm target specificity .

Q. How can computational modeling predict bioactivity of novel derivatives?

Methodological Answer:

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
  • Validation : Synthesize top-scoring virtual derivatives (e.g., halogen-substituted analogs) and test in antimicrobial assays .

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